

A Comprehensive Technical Guide to **cis-3-Hexenyl lactate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-3-Hexenyl lactate**

Cat. No.: **B1587963**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **cis-3-Hexenyl lactate**, a molecule of interest in the flavor and fragrance industry, with potential considerations for broader biochemical applications. This document details its chemical identity, physicochemical properties, proposed experimental protocols for its synthesis and analysis, and a discussion of its known biological context.

Chemical Identity and Structure

cis-3-Hexenyl lactate is a carboxylic ester known for its characteristic fruity and green aroma.

[1]

- CAS Number: 61931-81-5[2][3][4][5]
- Systematic IUPAC Name: [(Z)-hex-3-enyl] 2-hydroxypropanoate
- Synonyms: Lactic acid cis-3-hexenyl ester, (Z)-3-hexen-1-yl lactate, Propanoic acid, 2-hydroxy-, (3Z)-3-hexenyl ester[4]
- Molecular Formula: C₉H₁₆O₃[2][4][6]
- Molecular Weight: 172.22 g/mol [2][3][4][6]

Chemical Structure:

Physicochemical and Organoleptic Properties

A summary of the key quantitative data for **cis-3-Hexenyl lactate** is presented in the table below.

Property	Value	Reference(s)
Physical State	Clear, colorless to pale yellow liquid	[7]
Boiling Point	71 °C at 0.7 mmHg	[1]
Density	0.970 - 0.987 g/mL at 20-25 °C	[7]
Refractive Index	1.4410 - 1.4510 at 20 °C	[7]
Flash Point	>110 °C (230 °F)	[1]
Purity (GC)	≥ 96%	[5][7]
Solubility	Slightly soluble in water; soluble in alcohol and oils	[7]
Odor Profile	Fruity, green, leafy, waxy, melon, sweet	[7][8]
Taste Profile	Green, leafy, waxy with fruity, tropical nuances at 50 ppm	[1]

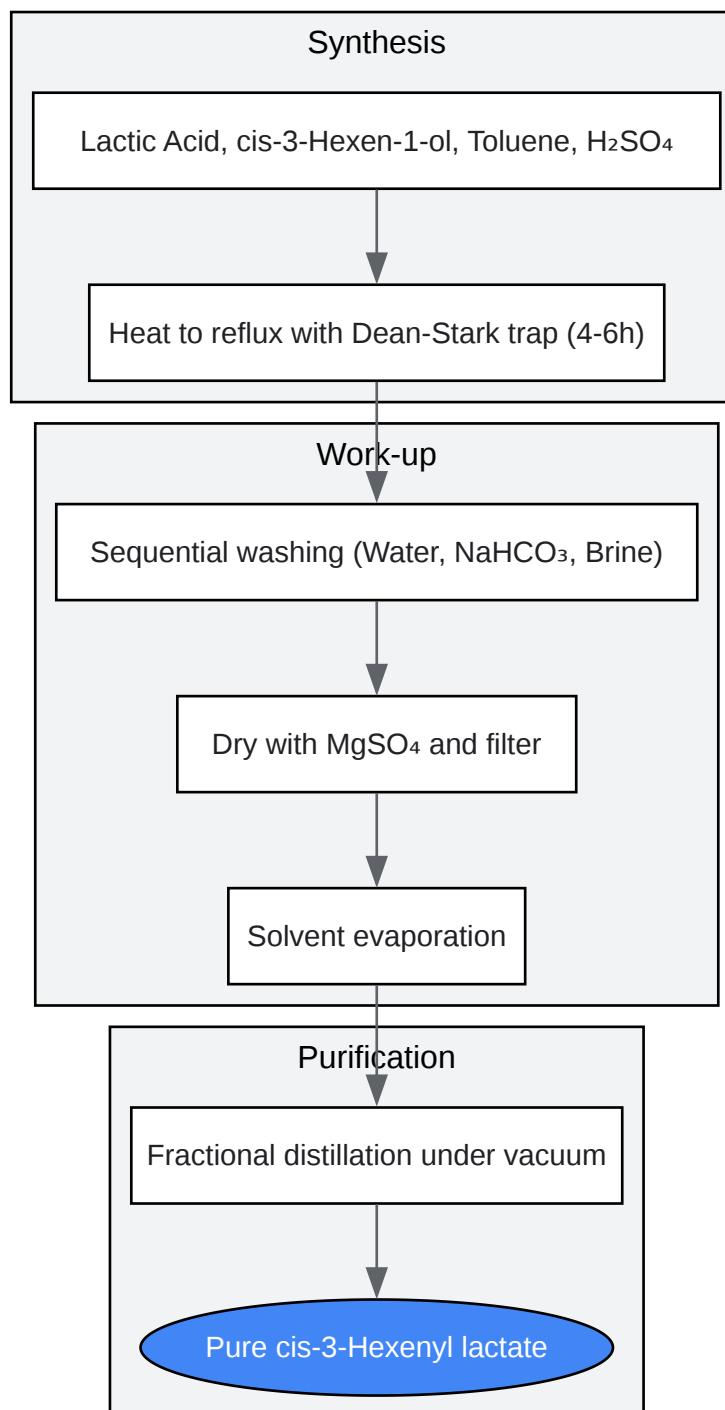
Experimental Protocols

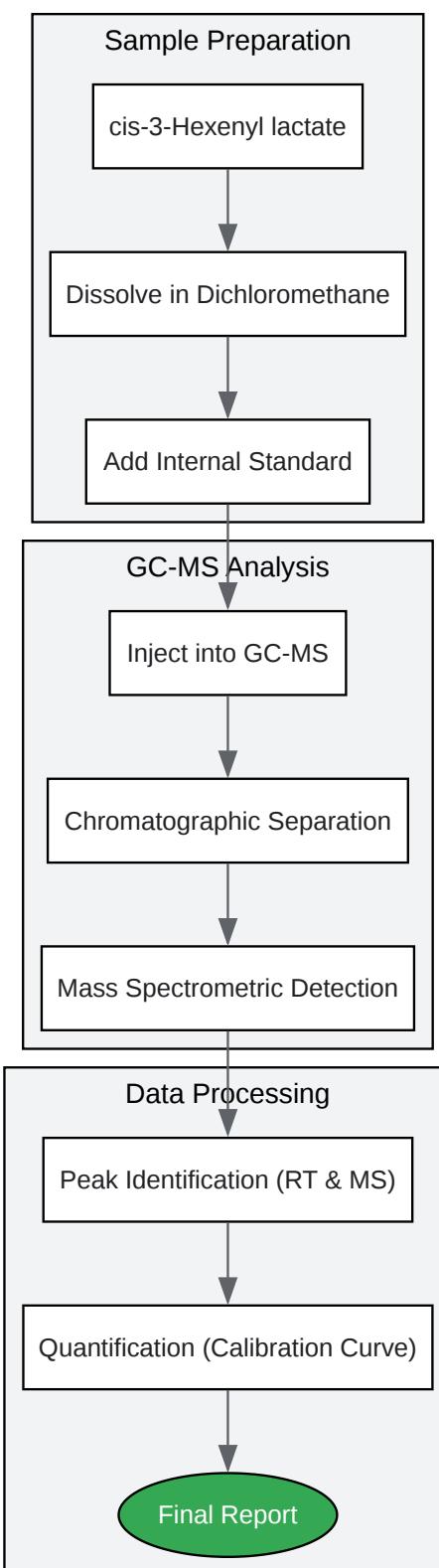
The following sections provide detailed, representative methodologies for the synthesis and analysis of **cis-3-Hexenyl lactate**. These protocols are derived from established chemical principles and related experimental procedures.

Synthesis via Fischer Esterification

cis-3-Hexenyl lactate can be synthesized through the acid-catalyzed esterification of lactic acid with cis-3-hexen-1-ol.

Materials:


- Lactic acid (88% aqueous solution)
- cis-3-Hexen-1-ol (≥98%)
- Sulfuric acid (98%, catalyst)
- Toluene (reagent grade)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dean-Stark apparatus
- Round-bottom flask
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Fractional distillation apparatus


Procedure:

- To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add lactic acid (0.1 mol), cis-3-hexen-1-ol (0.12 mol), and toluene (100 mL).
- Slowly add concentrated sulfuric acid (0.5 mL) to the stirred mixture.
- Heat the mixture to reflux using a heating mantle. Water produced during the esterification will be collected in the Dean-Stark trap.
- Continue the reaction for 4-6 hours or until no more water is collected.
- Allow the reaction mixture to cool to room temperature.

- Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product is then purified by fractional distillation under reduced pressure to yield pure **cis-3-Hexenyl lactate**.

Below is a DOT script for a workflow diagram of the synthesis and purification process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cis-3-Hexenyl Lactate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 2. bocsci.com [bocsci.com]
- 3. 3-Hexenyl lactate, (3Z)- | C9H16O3 | CID 5364231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-3-Hexenyllactate [webbook.nist.gov]
- 5. berjeinc.com [berjeinc.com]
- 6. scbt.com [scbt.com]
- 7. CIS-3-HEXENYL LACTATE [ventos.com]
- 8. (Z)-3-hexen-1-yl lactate, 61931-81-5 [thegoodsentscompany.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to cis-3-Hexenyl lactate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587963#cis-3-hexenyl-lactate-cas-number-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com